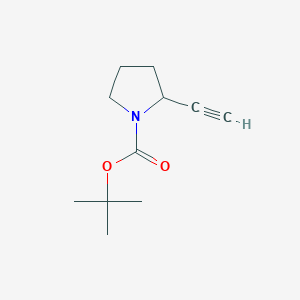
(2R,3R,4S,5R)-2-(Acetoxymethyl)-6-oxotetrahydro-2H-pyran-3,4,5-triyl triacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R,4S,5R)-2-(Acetoxymethyl)-6-oxotetrahydro-2H-pyran-3,4,5-triyl triacetate, or AOM-6-oxo-THP-3,4,5-triyl triacetate for short, is a novel synthetic compound with a wide range of potential applications in the scientific research field. AOM-6-oxo-THP-3,4,5-triyl triacetate is a derivative of the naturally occurring compound tetrahydropyran, and it has been developed as an alternative to more traditional synthetic compounds due to its low toxicity and high stability. This compound has been studied extensively in recent years, and its potential uses are becoming increasingly clear.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis and Characterization : One study focused on the synthesis of a molecule closely related to the compound , using D-glucose and a click chemistry reaction mechanism. This process involved several steps, including the production of a glycosyl azide and its subsequent reaction via a click reaction, resulting in a high yield of triazole. The structure of the synthesized molecules was confirmed through various analytical methods, including FTIR, H1NMR, and C13 NMR (Majed Jari Mohammed et al., 2020).
Crystal Structure : Another study reported on the crystal structure of a related compound, focusing on the conformation of the central ring, which adopts a chair conformation. This analysis did not find significant interactions, such as hydrogen bonds, within the crystal structure, providing insights into the molecular geometry and potential intermolecular interactions (B. Mönch et al., 2013).
Applications in Chemical Synthesis
Novel Synthesis Approaches : Research into the synthesis of novel sugar imine molecules and N-glucosylated substituted anilines showcases the chemical versatility and potential applications of compounds similar to the one . These studies demonstrate how such molecules can serve as intermediates in the synthesis of complex organic compounds with potential applications in medicinal chemistry and materials science (V. Pogrebnoi, 2015).
Biocatalysis and Green Chemistry : A study on the chemoselective biocatalytic procedure for synthesizing a key lactonized statin side chain intermediate from its acetate precursor highlights the role of such compounds in facilitating environmentally friendly synthetic pathways. This method emphasizes the importance of green chemistry principles in pharmaceutical synthesis (Vincent Troiani et al., 2011).
Eigenschaften
IUPAC Name |
(3,4,5-triacetyloxy-6-oxooxan-2-yl)methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O10/c1-6(15)20-5-10-11(21-7(2)16)12(22-8(3)17)13(14(19)24-10)23-9(4)18/h10-13H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFISYIJSZXAOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(=O)O1)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61259-48-1 |
Source


|
| Record name | (2R,3R,4S,5R)-2-(acetoxymethyl)-6-oxotetrahydro-2H-pyran-3,4,5-triyl triacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.812 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Spiro[4.5]decan-8-one](/img/structure/B1340582.png)











